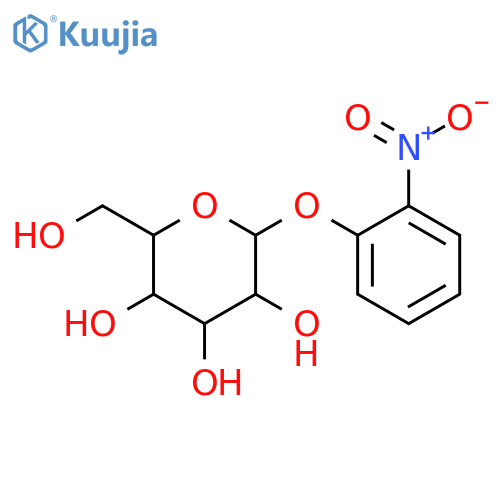

Cas no 666699-73-6 (2-(hydroxymethyl)-6-(2-nitrophenoxy)oxane-3,4,5-triol)

666699-73-6 structure

商品名:2-(hydroxymethyl)-6-(2-nitrophenoxy)oxane-3,4,5-triol

2-(hydroxymethyl)-6-(2-nitrophenoxy)oxane-3,4,5-triol 化学的及び物理的性質

名前と識別子

-

- 2-(hydroxymethyl)-6-(2-nitrophenoxy)tetrahydro-2H-pyran-3,4,5-triol

- 2-(hydroxymethyl)-6-(2-nitrophenoxy)oxane-3,4,5-triol

-

- インチ: 1S/C12H15NO8/c14-5-8-9(15)10(16)11(17)12(21-8)20-7-4-2-1-3-6(7)13(18)19/h1-4,8-12,14-17H,5H2

- InChIKey: KUWPCJHYPSUOFW-UHFFFAOYSA-N

- ほほえんだ: O(C1=CC=CC=C1[N+]([O-])=O)C1OC(CO)C(C(C1O)O)O

2-(hydroxymethyl)-6-(2-nitrophenoxy)oxane-3,4,5-triol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F1206-0014-5μmol |

2-(hydroxymethyl)-6-(2-nitrophenoxy)oxane-3,4,5-triol |

666699-73-6 | 90%+ | 5μmol |

$63.0 | 2023-07-28 | |

| Life Chemicals | F1206-0014-3mg |

2-(hydroxymethyl)-6-(2-nitrophenoxy)oxane-3,4,5-triol |

666699-73-6 | 90%+ | 3mg |

$63.0 | 2023-07-28 | |

| Life Chemicals | F1206-0014-1mg |

2-(hydroxymethyl)-6-(2-nitrophenoxy)oxane-3,4,5-triol |

666699-73-6 | 90%+ | 1mg |

$54.0 | 2023-07-28 | |

| Life Chemicals | F1206-0014-4mg |

2-(hydroxymethyl)-6-(2-nitrophenoxy)oxane-3,4,5-triol |

666699-73-6 | 90%+ | 4mg |

$66.0 | 2023-07-28 | |

| Life Chemicals | F1206-0014-2μmol |

2-(hydroxymethyl)-6-(2-nitrophenoxy)oxane-3,4,5-triol |

666699-73-6 | 90%+ | 2μmol |

$57.0 | 2023-07-28 | |

| Life Chemicals | F1206-0014-20mg |

2-(hydroxymethyl)-6-(2-nitrophenoxy)oxane-3,4,5-triol |

666699-73-6 | 90%+ | 20mg |

$99.0 | 2023-07-28 | |

| Enamine | EN300-18303266-0.05g |

666699-73-6 | 90% | 0.05g |

$2755.0 | 2023-09-19 | ||

| A2B Chem LLC | AI54668-5mg |

2-Nitrophenyl-beta-d-galactopyranoside |

666699-73-6 | 5mg |

$272.00 | 2024-04-19 | ||

| Life Chemicals | F1206-0014-20μmol |

2-(hydroxymethyl)-6-(2-nitrophenoxy)oxane-3,4,5-triol |

666699-73-6 | 90%+ | 20μmol |

$79.0 | 2023-07-28 | |

| Life Chemicals | F1206-0014-2mg |

2-(hydroxymethyl)-6-(2-nitrophenoxy)oxane-3,4,5-triol |

666699-73-6 | 90%+ | 2mg |

$59.0 | 2023-07-28 |

2-(hydroxymethyl)-6-(2-nitrophenoxy)oxane-3,4,5-triol 関連文献

-

Magdalena Markiton,Agnieszka Ciemięga,Katarzyna Maresz,Anna Szelwicka,Anna Chrobok New J. Chem., 2018,42, 13602-13611

-

Xiaoxiao Liu,Shaoguang Wu,Youjia Wang,Yanmei Li,Ruidong Wang,Tianzhi Yu,Wenming Su,Yuling Zhao,Di Zhang New J. Chem., 2021,45, 19154-19163

-

Zhanfeng Ju,Daqiang Yuan CrystEngComm, 2013,15, 9513-9520

-

5. Stapling of unprotected helical peptides via photo-induced intramolecular thiol–yne hydrothiolation†Yuan Tian,Jingxu Li,Hui Zhao,Xiangze Zeng,Dongyuan Wang,Qisong Liu,Xiaogang Niu,Xuhui Huang,Naihan Xu,Zigang Li Chem. Sci., 2016,7, 3325-3330

666699-73-6 (2-(hydroxymethyl)-6-(2-nitrophenoxy)oxane-3,4,5-triol) 関連製品

- 1848867-70-8(1-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]-3-fluoropropan-2-ol)

- 22437-44-1(2-methyl-3-(phenylsulfanyl)propanamide)

- 2228649-48-5(1-(3-tert-butylphenyl)-2-(methylamino)ethan-1-one)

- 1803842-86-5(2,6-Difluoro-3-(difluoromethyl)aniline)

- 15945-07-0(2,4,5-Trichloro-benzenesulfonyl chloride)

- 41576-48-1(1-Carboxy-cobaltocenium hexafluorophosphate)

- 481053-42-3(N-(2,2-Dimethoxyethyl)-4-nitrobenzamide)

- 67319-55-5(1,1'-Biphenyl, 2,3,5-trifluoro-)

- 2060063-92-3(1-(piperidin-3-yl)piperidin-2-one dihydrochloride)

- 1622406-25-0(Benzaldehyde, 4-ethenyl-2-nitro-)

推奨される供給者

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬